Cas no 57517-46-1 ((2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name))

(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) structure
57517-46-1 structure
商品名:(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)
CAS番号:57517-46-1
MF:C28H30O10
メガワット:526.5318
CID:1604784
PubChem ID:5458744

(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) 化学的及び物理的性質

名前と識別子

    • (2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)
    • (14S,16β,22R,25S)-5,6α:14,17:14,27-Triepoxy-13,20,22-trihydroxy-1,15-dioxo-16,24-cyclo-13,14-seco-5α-ergost-2-ene-18,26-dioic acid 18,20:26,22-dilactone
    • (2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetro
    • 5,6-epxoyphysalin B
    • Physalin J
    • Physalin F
    • 5beta,6beta-epoxy-5,6-dihydrophysalin B
    • NSC332595
    • 57517-46-1
    • PHYSALIN B 5,6-EPOXIDE
    • インチ: InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3
    • InChIKey: VSLWNSSUMFSGFF-UHFFFAOYSA-N
    • ほほえんだ: CC12OC(=O)C3(O)CCC4C(CC5OC55CC=CC(=O)C45C)C45OC13C(C4=O)C1(C)CC2OC(=O)C1CO5 |c:17,TLB:30:28:26:24.23,33:35:26:24.23,29:28:26:24.23|

計算された属性

  • せいみつぶんしりょう: 526.18389715g/mol
  • どういたいしつりょう: 526.18389715g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 38
  • 回転可能化学結合数: 0
  • 複雑さ: 1340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 138Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.399999999999999

(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量